molecular formula C14H11ClN6O B11157947 2-chloro-N-(pyridin-4-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide

2-chloro-N-(pyridin-4-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11157947
M. Wt: 314.73 g/mol
InChI Key: QYROYZOLXVUKAO-UHFFFAOYSA-N
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Description

2-chloro-N-(pyridin-4-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a pyridinylmethyl group, and a tetrazolyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridin-4-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with ammonia to yield 4-chlorobenzamide.

    Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced by reacting 4-chlorobenzamide with 4-pyridinemethanol in the presence of a suitable base such as sodium hydride.

    Formation of the Tetrazolyl Group: The tetrazolyl group can be introduced by reacting the intermediate compound with sodium azide and triethylamine in a suitable solvent such as dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyridin-4-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Cyclization Reactions: The tetrazolyl group can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amides, thioethers, and ethers.

    Oxidation Products: Products can include N-oxides and other oxidized derivatives.

    Reduction Products: Products can include amines and other reduced derivatives.

Scientific Research Applications

2-chloro-N-(pyridin-4-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyridin-4-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(pyridin-3-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide: Similar structure but with the pyridinylmethyl group attached at the 3-position of the pyridine ring.

    2-chloro-N-(pyridin-4-ylmethyl)-4-(1H-tetrazol-1-yl)benzeneacetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

    Structural Features: The presence of the chloro group, pyridinylmethyl group, and tetrazolyl group in specific positions on the benzamide core gives the compound unique chemical and biological properties.

    Reactivity: The compound’s reactivity in various chemical reactions, such as substitution and cyclization, distinguishes it from similar compounds.

    Applications: Its wide range of applications in chemistry, biology, medicine, and industry highlights its versatility and potential.

Properties

Molecular Formula

C14H11ClN6O

Molecular Weight

314.73 g/mol

IUPAC Name

2-chloro-N-(pyridin-4-ylmethyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H11ClN6O/c15-13-7-11(21-9-18-19-20-21)1-2-12(13)14(22)17-8-10-3-5-16-6-4-10/h1-7,9H,8H2,(H,17,22)

InChI Key

QYROYZOLXVUKAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)Cl)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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